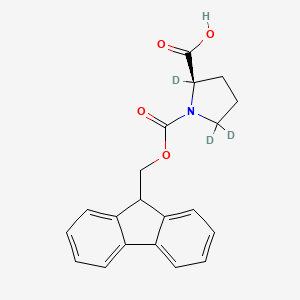
D-Proline-2,5,5-D3-N-fmoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Proline-2,5,5-D3-N-fmoc: is a labelled derivative of D-Proline, where the hydrogen atoms at positions 2, 5, and 5 of the proline ring are replaced with deuterium atoms. The compound is further protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom. This modification makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline-2,5,5-D3-N-fmoc typically involves the following steps:
Deuteration of Proline: The starting material, D-Proline, undergoes deuteration to replace the hydrogen atoms at positions 2, 5, and 5 with deuterium atoms. This can be achieved using deuterium gas or deuterated reagents under specific conditions.
Fmoc Protection: The deuterated D-Proline is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: D-Proline-2,5,5-D3-N-fmoc can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected nitrogen atom. Common reagents for these reactions include nucleophiles like amines and thiols.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine or 4-methylpiperidine in DMF.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Bases: Piperidine, 4-methylpiperidine
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products:
Fmoc-Deprotected D-Proline-2,5,5-D3: The major product formed after deprotection is the deprotected D-Proline-2,5,5-D3, which can be further utilized in peptide synthesis and other applications.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: D-Proline-2,5,5-D3-N-fmoc is widely used in solid-phase peptide synthesis (SPPS) as a building block.
Biology:
Protein Structure Studies: The deuterium-labelled D-Proline can be used in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics.
Medicine:
Drug Development: The compound can be used in the development of proline-containing drugs and peptidomimetics.
Industry:
Catalysis: this compound can serve as an asymmetric catalyst in various organic reactions, enhancing the enantioselectivity of the products.
Mécanisme D'action
The mechanism of action of D-Proline-2,5,5-D3-N-fmoc is primarily related to its role as a building block in peptide synthesis and its use in structural studies. The Fmoc group protects the nitrogen atom, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in peptide bond formation. The deuterium atoms provide stability and unique spectral properties for analytical studies .
Comparaison Avec Des Composés Similaires
L-Proline-2,5,5-D3-N-fmoc: Similar to D-Proline-2,5,5-D3-N-fmoc but with the L-configuration. It is used in similar applications but may exhibit different stereochemical properties.
Fmoc-D-Proline: The non-deuterated form of this compound.
Uniqueness: this compound is unique due to its deuterium labelling, which enhances its utility in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct spectral signatures, making it valuable for studying protein structures and dynamics.
Propriétés
Formule moléculaire |
C20H19NO4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(2R)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1/i11D2,18D |
Clé InChI |
ZPGDWQNBZYOZTI-LVBRSFGNSA-N |
SMILES isomérique |
[2H][C@@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


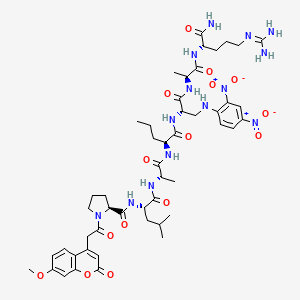
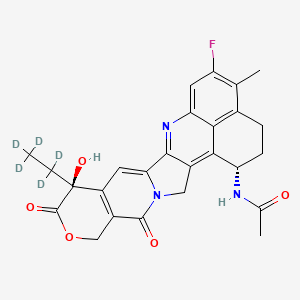
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)
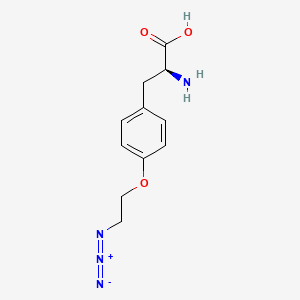
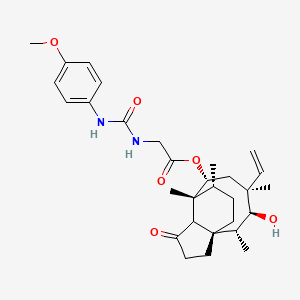
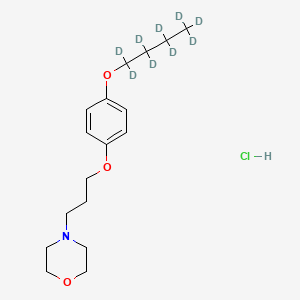
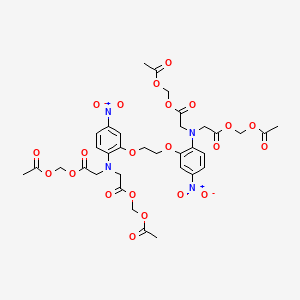
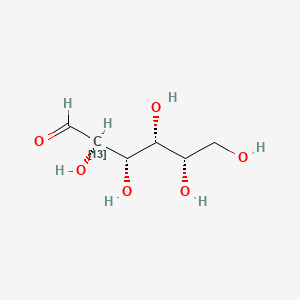
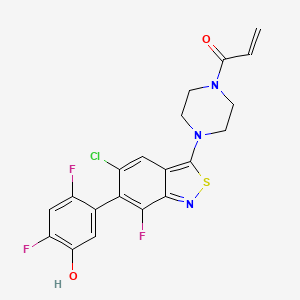

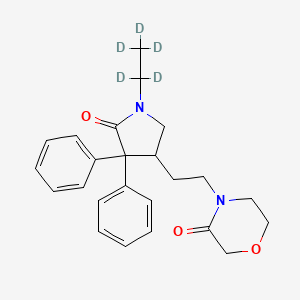
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)


